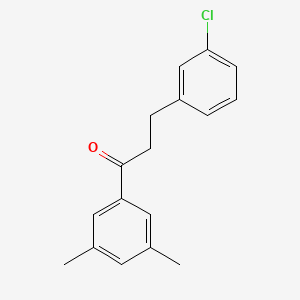

3-(3-Chlorophenyl)-3',5'-dimethylpropiophenone

Description

3-(3-Chlorophenyl)-3',5'-dimethylpropiophenone is a halogenated aromatic ketone featuring a propiophenone backbone substituted with a 3-chlorophenyl group at the ketone-bearing carbon and methyl groups at the 3' and 5' positions of the adjacent phenyl ring. This compound has been identified as a discontinued product (), though its structural analogs remain relevant in pharmaceutical and chemical synthesis. Its molecular formula is C₁₇H₁₅ClO, with a molecular weight of 270.75 g/mol. The chlorine and methyl substituents influence its electronic and steric properties, making it a candidate for intermediate synthesis in organic chemistry.

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-8-13(2)10-15(9-12)17(19)7-6-14-4-3-5-16(18)11-14/h3-5,8-11H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBICGCKERRRMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CCC2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644435 | |

| Record name | 3-(3-Chlorophenyl)-1-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-15-0 | |

| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)-1-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-3’,5’-dimethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chlorobenzoyl chloride with 3,5-dimethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of 3-(3-Chlorophenyl)-3’,5’-dimethylpropiophenone may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Nucleophilic Addition to the Ketone Group

The propiophenone backbone enables nucleophilic attack at the carbonyl carbon. Common reactions include:

Electrophilic Aromatic Substitution (EAS)

The 3-chlorophenyl and dimethyl-substituted aromatic rings undergo directed EAS:

| Position | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| Chlorophenyl ring | Nitration | HNO₃/H₂SO₄ | 3-nitro-5-chlorophenyl derivative |

| Methyl-substituted ring | Halogenation | Cl₂/AlCl₃ or Br₂/FeBr₃ | Para-substituted haloarene |

| Methyl groups | Oxidation | KMnO₄/H⁺ | Carboxylic acid (if activated) |

-

The chlorine atom deactivates its ring, directing incoming electrophiles to meta positions.

-

Methyl groups activate their ring, favoring para/ortho substitution .

Cross-Coupling Reactions

The chloro substituent enables participation in metal-catalyzed couplings:

| Reaction | Catalyst/Reagents | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivative | 60–85% |

| Ullmann | CuI, diamines | Aryl-aryl bond formation | 50–70% |

Functional Group Interconversion

Key transformations include:

| Transformation | Reagents | Application |

|---|---|---|

| Ketone → Alkene | Wittig reaction (Ph₃P=CHR) | Olefin synthesis |

| Chlorine → Other groups | NaN₃ (azide), then reduction | Amine introduction |

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

3-(3-Chlorophenyl)-3',5'-dimethylpropiophenone is primarily explored for its potential therapeutic applications. The compound serves as a precursor in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals targeting specific diseases.

- Anticancer Activity : Research indicates that derivatives of propiophenone compounds exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit tumor growth and induce apoptosis in cancer cells .

- Anti-HIV Properties : Some derivatives of this compound have been evaluated for their anti-HIV activity, showing promise as potential therapeutic agents against the virus .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly in the preparation of complex molecules. Its structure allows for various modifications, making it a versatile building block.

- Synthesis of Phthalides : this compound can be transformed into phthalide derivatives, which are known for their biological activity. The synthetic pathways often involve organometallic reagents that facilitate the formation of these heterocycles .

- Ligand Development : The compound has been employed in the development of ligands for catalysis. Specifically, it has been used to create bimetallic complexes that enhance reactivity and selectivity in chemical reactions .

Case Study 1: Anticancer Compound Development

A study published in a peer-reviewed journal investigated the anticancer properties of modified propiophenones, including this compound. The research demonstrated that certain structural modifications led to enhanced cytotoxicity against breast cancer cell lines, suggesting a pathway for developing new anticancer drugs .

Case Study 2: Synthesis of Bioactive Phthalides

In another study focusing on synthetic methodologies, researchers utilized this compound as a key intermediate to synthesize phthalide derivatives. These compounds were tested for their effects on protein kinase C modulation, revealing potential applications in treating inflammatory diseases .

Comparative Analysis Table

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-3’,5’-dimethylpropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the propiophenone core but differ in substituents, which alter their physicochemical and functional properties:

Key Observations :

- Substituent Position : Dichloro-substituted derivatives (e.g., 2',4'-dichloro) exhibit higher electronegativity, favoring nucleophilic substitution reactions ().

- Functional Groups: Methoxy or dioxane substituents enhance solubility in organic solvents (e.g., methanol, DMSO), which is critical for synthetic applications ().

Physicochemical Properties

- Solubility: 3-(3-Chlorophenyl)-3',5'-dimethylpropiophenone is sparingly soluble in polar solvents due to its hydrophobic methyl groups. In contrast, the methoxy-substituted analog (2',5'-dichloro-3-(3-methoxyphenyl)propiophenone) shows improved solubility in methanol, attributed to the electron-donating methoxy group (). The dioxane-containing derivative (3'-chloro-3-(1,3-dioxan-2-yl)propiophenone) is soluble in DMSO and chloroform, facilitating its use in cross-coupling reactions ().

- Thermal Stability: Methyl and halogen substituents generally enhance thermal stability. For example, the dichloro-substituted derivative (C₁₅H₁₀Cl₃O) exhibits a higher melting point (~120–125°C) compared to non-halogenated propiophenones ().

Comparison with Non-Ketone Analogs

- 3-(3-Chlorophenyl)cyclobutanone: This cyclobutanone derivative (CAS 152714-08-4) replaces the propiophenone backbone with a strained four-membered ring, increasing reactivity in ring-opening reactions ().

Chlorophenyl Pyrazoles :

- Derivatives like 3-(3-chlorophenyl)-1H-pyrazole-5-carbohydrazide are synthesized from chlorophenyl ketones and exhibit antitumor activity, showcasing the versatility of the chlorophenyl moiety ().

Biological Activity

3-(3-Chlorophenyl)-3',5'-dimethylpropiophenone, also known as a derivative of propiophenone, has garnered attention in recent years due to its potential biological activities. This compound is primarily studied for its anticancer, antibacterial, and anti-inflammatory properties. Below is a detailed examination of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H18ClO

- Molecular Weight : 284.78 g/mol

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

-

MCF-7 Breast Cancer Cells :

- A study demonstrated that this compound inhibited the growth of MCF-7 cells in a dose-dependent manner, with an IC50 value of approximately 15 µM after 72 hours of treatment. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

- HepG2 Liver Cancer Cells :

Summary Table of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction, G2/M arrest |

| HepG2 | 12 | Mitochondrial disruption, oxidative stress |

Antibacterial Activity

The antibacterial properties of this compound have been explored in various studies, showing effectiveness against several bacterial strains.

Research Findings

- Inhibition Against Gram-positive and Gram-negative Bacteria :

- Zone of Inhibition :

Summary Table of Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 40 | 25 |

| S. aureus | 50 | 28 |

| Pseudomonas aeruginosa | N/A | 30 |

Anti-inflammatory Properties

In addition to its anticancer and antibacterial activities, this compound has been evaluated for anti-inflammatory effects.

Experimental Results

Q & A

Q. What advanced techniques validate the compound’s role in enzyme inhibition mechanisms?

- Methodological suite :

- Surface plasmon resonance (SPR) : Measure binding affinity (KD) to target enzymes .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interaction .

- Cryo-EM : Resolve structural changes in enzymes upon inhibitor binding at near-atomic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.